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CAS No.: 19284-92-5

Cat. No.: B2998988

Get Quote

PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL
PROFILE

Compound Name: 3-Methoxy-4-(methylthio)benzenamine CAS Registry Number: 19284-92-5
PubChem CID: 12809653 (Derived from CAS association) Synonyms: 3-Methoxy-4-
(methylsulfanyl)aniline; 4-Amino-2-methoxythioanisole; 3-Methoxy-4-methylmercaptoaniline.

1.1 Structural Characterization

This compound features an aniline core substituted with a methoxy group at the meta-position
(C3) and a methylthio (thiomethyl) group at the para-position (C4).[1] This specific substitution
pattern is electronically unique:

o Methoxy Group (-OCHs): Electron-donating (Inductive: -1, Resonance: +M).[1] Increases
electron density at the ortho and para positions relative to itself.[1]

o Methylthio Group (-SCHs): Electron-donating (+M) but less electronegative than oxygen.[1] It
enhances lipophilicity and offers a "soft" nucleophilic center, though in the aniline context, it
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primarily acts as a lipophilic anchor.[1]

Property Value biological Relevance

Core scaffold for fragment-

Molecular Formula CsH11NOS ]
based drug design.
_ Ideal for "Rule of 5" compliant
Molecular Weight 169.24 g/mol
fragments (<300 Da).[1]
) Moderate lipophilicity; good
LogP (Predicted) ~1.8-2.1 N
membrane permeability.[1]
Less basic than unsubstituted
pKa (Conjugate Acid) ~45-5.0 aniline due to SMe/OMe
interplay.[1]
Balanced profile for kinase
H-Bond Donors/Acceptors 1/3

hinge binding.

PART 2: SYNTHETIC ROUTES & PROCESS CHEMISTRY

The synthesis of 3-Methoxy-4-(methylthio)benzenamine is a classic example of manipulating
aromatic substitution patterns to achieve regioselectivity. The most robust industrial route
avoids direct thiolation of the aniline (which is prone to oxidation) and instead utilizes a
nucleophilic aromatic substitution (

) on a nitro-precursor followed by reduction.[1]

2.1 Retrosynthetic Analysis
o Target: 3-Methoxy-4-(methylthio)aniline

e Precursor: 3-Methoxy-4-(methylthio)nitrobenzene

o Starting Material: 2-Chloro-5-nitroanisole (or 2-Fluoro-5-nitroanisole)

2.2 Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (
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)

o Reagents: 2-Chloro-5-nitroanisole (CAS 6348-57-8), Sodium Thiomethoxide (NaSMe), DMF.
[1]

e Mechanism: The nitro group at C5 (relative to anisole) activates the C2-chlorine for
displacement.[1] The methoxy group at C1 directs, but the strong electron-withdrawing
nature of the nitro group is the driving force.[1] Note: In the final product numbering, the
amine is C1, making the methoxy C3 and thioether C4.[1]

Protocol:

o Charge a reaction vessel with 2-Chloro-5-nitroanisole (1.0 eq) and anhydrous DMF (5-10
volumes).

e Cool to 0°C under nitrogen atmosphere.
e Add Sodium Thiomethoxide (1.1 eq) portion-wise to control exotherm.
o Allow the mixture to warm to Room Temperature (RT) and stir for 4—6 hours.
o Process Check: Monitor by TLC/HPLC for disappearance of starting chloride.[1]

e Quench: Pour into ice-water. The product, 3-Methoxy-4-(methylthio)nitrobenzene, typically
precipitates as a yellow solid.[1]

e |solation: Filter, wash with water, and dry.[1][2] Yields are typically >85%.[1]
Step 2: Chemoselective Nitro Reduction
e Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol/Water.[1][3]

» Rationale: Avoids poisoning catalytic hydrogenation catalysts (Pd/C) with the sulfur moiety.[1]
Fe/NHa4Cl is mild and selective.[1]

Protocol:

o Suspend 3-Methoxy-4-(methylthio)nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://www.researchgate.net/post/2-amino-5-methylphenol-and-2-amino-5-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://www.chemicalbook.com/synthesis/2-chloro-5-aminophenol.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
e Heat to reflux (approx. 70-80°C) for 2—4 hours.

o Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot
ethanol.[1]

o Concentrate the filtrate.[1] Extract the residue with Ethyl Acetate.[1][3]

 Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel
chromatography.

e Final Product: Off-white to light brown solid.

Step 1: SnAr
NaSMe, DMF, 0°C -> RT Step 2: Reduction
~_ Fe, NH4CI, EtOH/H20, Reflux

2-Chloro-5-nitroanisole €l displacement Intermediate: Target:
i by -SMe > . " . -NO2 to -NH2 | 3-Methoxy-4-(methylthio)benzenamine
(CAS 6348-57-8) 3-Methoxy-4-(methyithio)nitrobenzene (CAS 19284-92-5)

Click to download full resolution via product page

Caption: Two-step synthesis route from commercial 2-Chloro-5-nitroanisole involving thiolation
and nitro-reduction.

PART 3: MEDICINAL CHEMISTRY APPLICATIONS

This aniline derivative serves as a specialized "Tail" moiety in the design of Tyrosine Kinase
Inhibitors (TKIs).[1]

3.1 Pharmacophore Role

o EGFR Inhibition: The 3-methoxy-4-methylthio motif is a bioisostere for the 3-methoxy-4-
bromo or 3-methoxy-4-chloro anilines found in early EGFR inhibitors (e.g., Vandetanib
analogs).

o Metabolic Stability: The methylthio group (-SMe) can be metabolically oxidized to sulfoxide (-
S(=0)Me) and sulfone (-SOz2Me).[1] Drug designers often use this to tune the half-life (
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) of the molecule.[1] The sulfoxide metabolite often retains potency while altering solubility.[1]

 Lipophilic Interaction: The -SMe group sits in the hydrophobic pocket of the ATP-binding site
(e.g., the "gatekeeper" region), providing van der Waals interactions superior to a methoxy

group.[1]

3.2 Key Reaction Pathways in Drug Synthesis

The free amine (-NH2) at position 1 is the handle for coupling to kinase scaffolds (e.g.,
Quinazolines, Pyrimidines).[1]

» Amide Coupling: Reaction with acryloyl chloride to form Acrylamides (Michael Acceptors) for
covalent inhibitors (similar to Osimertinib).[1]

» Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling with heteroaryl halides to form
biaryl amines.

» Urea Formation: Reaction with isocyanates to form urea-based kinase inhibitors (e.qg.,
Sorafenib analogs).[1]

PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of the synthesized compound, the following spectroscopic data is
expected:

e 'HNMR (400 MHz, DMSO-de):

o 6.8-7.0 (m, 1H, Ar-H at C5).[1]

o

6.2-6.4 (M, 2H, Ar-H at C2, C6).[1]

o

5.0-5.2 (s, 2H, -NHz, broad exchangeable).[1]

o

3.75 (s, 3H, -OCH?3).[1]

o

2.30 (s, 3H, -SCHs).[1]
e Mass Spectrometry (ESI+):

o Calculated
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1]

o Observed

1]

e Appearance:
o White to pale yellow crystalline solid.[1]

o Melting Point: ~55-60°C (Check specific batch CoA).

PART 5: SAFETY & HANDLING (EHS)

Hazard Class: Irritant / Potential Sensitizer.[1]
e H302: Harmful if swallowed.[1]
e H315/H319: Causes skin and serious eye irritation.[1]

o Thiols/Sulfides: While the methylthio ether is less odorous than free thiols, process streams
(Step 1) may release methanethiol (MeSH) if acidified.[1] Use bleach scrubbers for Step 1
waste.[1]

Storage:
o Store under inert atmosphere (Argon/Nitrogen).[1]
» Refrigerate (2—8°C) to prevent oxidation of the thioether to sulfoxide.[1]

e Protect from light.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [3-Methoxy-4-(methylthio)benzenamine: Technical
Monograph & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2998988/docs#3-methoxy-4-methylthio-
benzenamine-technical-monograph-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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